molecular formula C18H20N4OS B11105214 5-(furan-2-yl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(furan-2-yl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11105214
M. Wt: 340.4 g/mol
InChI Key: BOKVWOAMSKLBSK-UHFFFAOYSA-N
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Description

5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a phenyl group, a piperidine moiety, and a triazole-thione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-furyl hydrazine with phenyl isothiocyanate to form the intermediate hydrazinecarbothioamide. This intermediate is then reacted with piperidine and formaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the triazole-thione moiety can yield triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Triazole derivatives.

    Substitution: Substituted phenyl and furan derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with various molecular targets. The triazole-thione moiety can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-1-METHYL-1H-IMIDAZOLE: This compound shares the furan ring but has an imidazole instead of a triazole-thione moiety.

    1-METHYL-5-(2-THIENYL)-1H-IMIDAZOLE: Similar structure with a thiophene ring instead of a furan ring.

    2-(2-FURYL)-1-METHYLIMIDAZOLE: Another furan-containing compound with an imidazole ring.

Uniqueness

5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to the presence of the triazole-thione moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

5-(furan-2-yl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C18H20N4OS/c24-18-21(14-20-11-5-2-6-12-20)19-17(16-10-7-13-23-16)22(18)15-8-3-1-4-9-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2

InChI Key

BOKVWOAMSKLBSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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